2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid
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Overview
Description
2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid is a chemical compound that features a thiophene ring substituted with a methoxycarbonyl group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, where a carboxylic acid reacts with methanol in the presence of a catalyst.
Coupling with Nicotinic Acid: The final step involves coupling the methoxycarbonyl-substituted thiophene with nicotinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the methoxycarbonyl group is replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[5-(Methoxycarbonyl)thiophen-3-YL]boronic acid: Similar structure but with a boronic acid group instead of nicotinic acid.
2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid: Similar structure with an additional hydroxy group.
Uniqueness
2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid is unique due to its combination of a thiophene ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
IUPAC Name |
2-(5-methoxycarbonylthiophen-3-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-17-12(16)9-5-7(6-18-9)10-8(11(14)15)3-2-4-13-10/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUDISJYGBCYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687904 |
Source
|
Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-25-8 |
Source
|
Record name | 2-[5-(Methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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